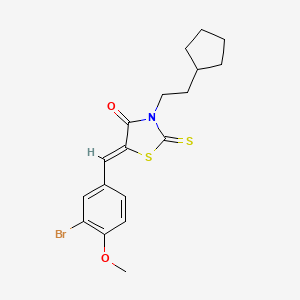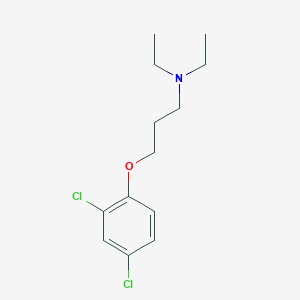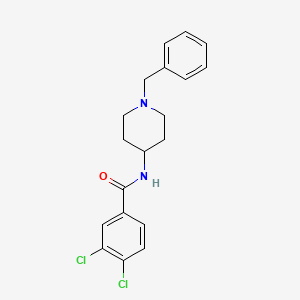![molecular formula C25H25N3O5S B4638824 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide](/img/structure/B4638824.png)
2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide
Overview
Description
2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a phenoxyphenyl group, and a methylsulfonyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Benzamide Core: This step involves the reaction of benzoyl chloride with an appropriate amine under controlled conditions.
Introduction of the Phenoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction, where a phenoxyphenyl halide reacts with the benzamide intermediate.
Addition of the Methylsulfonyl Group: This step involves the reaction of the intermediate with methylsulfonyl chloride in the presence of a base.
Final Assembly: The final compound is formed by coupling the intermediate with an appropriate glycine derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide shares structural similarities with other benzamide derivatives, such as N-(4-phenoxyphenyl)-N-methylsulfonylglycine and N-(prop-2-en-1-yl)benzamide.
Unique Features: The presence of both the phenoxyphenyl and methylsulfonyl groups in the same molecule makes it unique compared to other benzamide derivatives.
Uniqueness
The combination of these functional groups imparts unique chemical properties to the compound, such as increased stability and specific reactivity patterns. These features make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[[2-(N-methylsulfonyl-4-phenoxyanilino)acetyl]amino]-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-3-17-26-25(30)22-11-7-8-12-23(22)27-24(29)18-28(34(2,31)32)19-13-15-21(16-14-19)33-20-9-5-4-6-10-20/h3-16H,1,17-18H2,2H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFUTTHZAJZMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC=C)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(3-methylbenzyl)sulfanyl]ethanone](/img/structure/B4638751.png)
![N-(4-ethoxyphenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B4638754.png)
![N~1~-(2-METHYLPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B4638759.png)
![ETHYL 2-[4-(DIFLUOROMETHYL)-6-(4-ETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE](/img/structure/B4638762.png)
![N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B4638766.png)

![[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B4638779.png)
![(5E)-2-(2,4-dichlorophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4638781.png)
![N~1~-(2-isopropyl-6-methylphenyl)-3-[4-oxo-3(4H)-quinazolinyl]propanamide](/img/structure/B4638789.png)
![4-(4-methylphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid](/img/structure/B4638800.png)


![N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4638819.png)

